2-Propanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-
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Overview
Description
2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is known for its unique structure, which includes three 2-propanol groups attached to a triazine core through imino linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- typically involves the reaction of cyanuric chloride with 2-propanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-propanol groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the 2-propanol groups are converted to corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The imino groups can participate in substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of triazine derivatives .
Scientific Research Applications
2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use as therapeutic agents due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- involves its interaction with specific molecular targets. The triazine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The imino linkages and 2-propanol groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity[5][5].
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-trione: Known for its use in herbicides and resins.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of polymers and as a cross-linking agent.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Utilized in the production of flame retardants and plasticizers.
Uniqueness: 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of 2-propanol groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
85022-88-4 |
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Molecular Formula |
C12H24N6O3 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1-[[4,6-bis(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C12H24N6O3/c1-7(19)4-13-10-16-11(14-5-8(2)20)18-12(17-10)15-6-9(3)21/h7-9,19-21H,4-6H2,1-3H3,(H3,13,14,15,16,17,18) |
InChI Key |
SVNADNJIMOCOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC(=NC(=N1)NCC(C)O)NCC(C)O)O |
Origin of Product |
United States |
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